- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity RelationshipsJournal of Organic Chemistry, 2014, 79(21), 10256-10268,
Cas no 89-80-5 ((±)-Menthone)
(±)-Menthone structure
(±)-Menthone
89-80-5
C10H18O
154.249323368073
MFCD00136033
34529
(±)-Menthone Properties
Names and Identifiers
-
- Menthone
- (±)-Menthone
- Cyclohexanone,5-methyl-2-(1-methylethyl)-, (2R,5S)-rel-
- METHON
- (+/-)-3-menthone
- (+/-)-menthone
- (2SR,5RS)-5-methyl-2-isopropylcyclohexanone
- DL-MENTHONE
- MENTHONE (REFERENCE GRADE)
- P-MENTHONE
- trans-Menthone
- 2-Isopropyl-5-methylcyclohexanone
- Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans- (ZCI)
- p-Menthan-3-one, trans- (8CI)
- rel-(2R,5S)-5-Methyl-2-(1-methylethyl)cyclohexanone (ACI)
- DL-Menthone
- Menthone G
- Neomenthone
- trans-Menthan-3-one
- trans-p-Menthan-3-one
- trans-p-Menthone
- +Expand
-
- MFCD00136033
- NFLGAXVYCFJBMK-BDAKNGLRSA-N
- 1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1
- C([C@@H]1CC[C@@H](C)CC1=O)(C)C
Computed Properties
- 154.13600
- 0
- 1
- 1
- 154.136
- 11
- 149
- 0
- 0
- 2
- 0
- 0
- 1
- 17.1A^2
Experimental Properties
- 2.64770
- 17.07000
- 1.450
- 85-88 ºC (12 mmHg)
- 69 ºC
- 2667
- It has a fresh mint aroma with a slight woody aroma. Liquid at normal temperature.
- 0.896
(±)-Menthone Price
(±)-Menthone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 5-Fluoro-2-azatricyclo[3.3.1.13,7]dec-2-yloxy Solvents: Acetic acid ; 6 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 3,5-dimethyl-1H-pyraz… ; 5 min, rt
Reference
- 3,5-Dimethylpyrazolium chlorochromate(VI), an efficient reagent for solvent-free oxidation of organic substratesSynthesis and Reactivity in Inorganic, 2012, 42(5), 634-637,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt
Reference
- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene speciesTetrahedron, 2010, 66(31), 5745-5752,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cetylpyridinium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 8 h, 363 K
Reference
- A water-soluble dilacunary silicotungstate as an effective catalyst for oxidation alcohols in water with hydrogen peroxideCatalysis Communications, 2010, 11(9), 853-857,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 0.5 h, rt
Reference
- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with OxoneChemistry - A European Journal, 2009, 15(42), 11091-11094,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Silica , Iodic acid Catalysts: Potassium bromide Solvents: Chloroform , Water ; 100 h, rt
Reference
- A catalytic and transition metal-free method for the chemoselective oxidation of alcohols to their corresponding carbonyl compounds using periodic acid or iodic acid in the presence of a catalytic amount of KBrJournal of Molecular Catalysis A: Chemical, 2007, 265(1-2), 272-275,
Synthetic Circuit 7
Synthetic Circuit 8
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Benzenesulfonic acid, 2-iodo-, sodium salt (1:1) Solvents: Acetonitrile ; 1 - 12 h, 70 °C
Reference
- 2-Iodobenzenesulfonic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-6,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: Hydrochloric acid , 4-(Benzoylamino)-2,2,6,6-tetramethyl-1-piperidinyloxy Solvents: Dichloromethane , Water ; 9 h, rt
Reference
- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild ConditionsChinese Journal of Chemistry, 2014, 32(5), 405-409,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Trioctylmethylammonium chloride , Tungstate(8-), [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… Solvents: Water ; 7 h, 90 °C
Reference
- Oxidation of Alcohols and Pyridines by a Water-Soluble Polyoxometalate with Hydrogen PeroxideSynthetic Communications, 2013, 43(9), 1211-1218,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Pyridine Solvents: Acetonitrile ; 30 min, rt; 2 d, rt
Reference
- The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalystCatalysis Science & Technology, 2012, 2(10), 2052-2056,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Reaction Conditions
Reference
- Selective reduction of α,β-unsaturated carbonyl compounds by sodium hydrotellurideChemistry Letters, 1980, (7), 847-8,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C
Reference
- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamideTetrahedron Letters, 2021, 73,,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Tempo , Hypochlorous acid, sodium salt, pentahydrate Catalysts: Tetrabutylammonium sulfate Solvents: Dichloromethane ; 24 h, 5 °C
Reference
- Sodium hypochlorite pentahydrate (NaOCl·5H2O) crystals; An effective re-oxidant for TEMPO oxidationTetrahedron, 2016, 72(22), 2818-2827,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: N-(1,1-Dimethylethyl)benzenesulfenamide Solvents: Dichloromethane ; 24 h, rt
Reference
- N-tert-Butylbenzenesulfenamide-catalyzed oxidation of alcohols to the corresponding carbonyl compounds with N-chlorosuccinimideTetrahedron, 2003, 59(35), 6739-6750,
(±)-Menthone Raw materials
- Menthol
- (RS)-Pulegone
- L(-)-Menthol
- Cyclohexanol,5-methyl-2-(1-methylethyl)-, (1R,2R,5S)-rel-
- DL-Isomenthol
- DL-Menthol
(±)-Menthone Preparation Products
(±)-Menthone Suppliers
SI CHUAN WEI KE QI Biotechnology Co., Ltd.
Audited Supplier
(CAS:89-80-5)
YANG YANG
13348961525
2851167780@qq.com
Hubei Guangao Biotechnology Co.,Ltd.
Audited Supplier
(CAS:89-80-5)
GUO YIN
13657291602
1208480055@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:89-80-5)
TANG SI LEI
15026964105
2881489226@qq.com
(±)-Menthone Related Literature
-
1. IX.—The four optically isomeric l-menthylamines and their saltsFrank Tutin,Frederic Stanley Kipping J. Chem. Soc. Trans. 1904 85 65
-
2. CCCLXXXIII.—Researches in the menthone series. Part IJohn Read,Alison Mary Ritchie Cook J. Chem. Soc. Trans. 1925 127 2782
-
3. Enantiomer-differentiating hydrogen transfer from fenchol to menthone over molten indium catalystHiroshi Sugawara,Yoshisada Ogino J. Chem. Soc. Faraday Trans. 1 1982 78 1079
-
4. XII.—The alcohols of the hydroaromatic and terpene series. Part II. The menthols corresponding with optically inactive menthoneRobert Howson Pickard,William Oswald Littlebury J. Chem. Soc. Trans. 1912 101 109
-
5. CCXCIII.—Researches in the menthone series. Part II. Optically active menthones and menthylaminesJohn Read,George James Robertson J. Chem. Soc. 1926 129 2209
-
Paolo P. Mazzeo,Davide Balestri,Alessia Bacchi,Paolo Pelagatti CrystEngComm 2021 23 7262
-
Gang Cao,Qiyuan Shan,Xiaomeng Li,Xiaodong Cong,Yun Zhang,Hao Cai,Baochang Cai Analyst 2011 136 4653
-
Tobias Gruber,Conrad Fischer,Wilhelm Seichter,Petra Bombicz,Edwin Weber CrystEngComm 2011 13 1422
-
Gang Cao,Qiyuan Shan,Xiaomeng Li,Xiaodong Cong,Yun Zhang,Hao Cai,Baochang Cai Analyst 2011 136 4653
-
Malte Winnacker,Andreas Tischner,Michael Neumeier,Bernhard Rieger RSC Adv. 2015 5 77699
89-80-5 ((±)-Menthone) Related Products
- 61203-83-6(4-Pentylcyclohexanone)
- 559-74-0(Friedelin)
- 583-60-8(2-Methylcyclohexanone)
- 700-58-3(2-Adamantanone)
- 823-76-7(1-Cyclohexylethanone)
- 1193-55-1(2-Methylcyclohexane-1,3-dione)
- 1660-04-4(1-Adamantyl methyl ketone)
- 5441-51-0(4-Ethylcyclohexanone)
- 10458-14-7((+/-)-MENTHONE)
- 40649-36-3(4-Propylcyclohexanone)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:89-80-5)(±)-Menthone
99%/99%/99%
100mg/250mg/1g
328.0/586.0/1490.0